molecular formula C29H24NNaO3 B10827959 sodium;4-[5-[2,2-dimethyl-4-(4-methylphenyl)chromen-6-yl]-1H-pyrrol-2-yl]benzoate

sodium;4-[5-[2,2-dimethyl-4-(4-methylphenyl)chromen-6-yl]-1H-pyrrol-2-yl]benzoate

Cat. No.: B10827959
M. Wt: 457.5 g/mol
InChI Key: NNFWFHLHNJSJTH-UHFFFAOYSA-M
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Description

Sodium 4-[5-[2,2-dimethyl-4-(4-methylphenyl)chromen-6-yl]-1H-pyrrol-2-yl]benzoate is a synthetic compound featuring a chromen (benzopyran) core fused with a pyrrole ring and a sodium benzoate moiety. Chromene derivatives are widely studied for their biological activities, including roles as retinoic acid receptor (RAR) modulators . The sodium salt enhances solubility, making it advantageous for pharmaceutical applications.

Properties

Molecular Formula

C29H24NNaO3

Molecular Weight

457.5 g/mol

IUPAC Name

sodium;4-[5-[2,2-dimethyl-4-(4-methylphenyl)chromen-6-yl]-1H-pyrrol-2-yl]benzoate

InChI

InChI=1S/C29H25NO3.Na/c1-18-4-6-19(7-5-18)24-17-29(2,3)33-27-15-12-22(16-23(24)27)26-14-13-25(30-26)20-8-10-21(11-9-20)28(31)32;/h4-17,30H,1-3H3,(H,31,32);/q;+1/p-1

InChI Key

NNFWFHLHNJSJTH-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(OC3=C2C=C(C=C3)C4=CC=C(N4)C5=CC=C(C=C5)C(=O)[O-])(C)C.[Na+]

Origin of Product

United States

Preparation Methods

The synthesis of YCT529 involves several steps, starting with the preparation of the core structure, which includes a chromenyl and pyrrolyl moiety. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods are still under development, but they aim to optimize the yield and purity of the compound while minimizing the environmental impact .

Chemical Reactions Analysis

YCT529 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. Common reagents used in these reactions include organic acids, bases, and various catalysts. The major products formed from these reactions are derivatives of YCT529 that retain the core structure but have different functional groups attached .

Scientific Research Applications

YCT529 has been extensively studied for its potential use in male contraception. Preclinical studies have shown that it can effectively reduce sperm production in male mice by inhibiting the retinoic acid receptor alpha, without causing significant side effects. This makes it a promising candidate for a non-hormonal male contraceptive pill . Additionally, YCT529’s selective inhibition of retinoic acid receptor alpha makes it a valuable tool for studying the role of this receptor in various biological processes .

Mechanism of Action

The mechanism of action of YCT529 involves its binding to the retinoic acid receptor alpha, thereby blocking the receptor’s interaction with retinoic acid. This inhibition prevents the receptor from activating the transcription of genes involved in sperm production, leading to a significant reduction in sperm count. The molecular targets and pathways involved include the retinoic acid signaling pathway, which is essential for the regulation of cell growth and differentiation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chromene/Chroman Derivatives (RARα Antagonists)

Key Compounds :

  • 2-Fluoro-4-[[[8-Bromo-2,2-Dimethyl-4-(4-Methylphenyl)Chroman-6-yl]Carbonyl]Amino]Benzoic Acid (): A chroman (saturated chromene) derivative with a free carboxylic acid group.
  • Desfluoro Analog (): Lacks the fluorine substituent but retains the chroman core.
Feature Target Sodium Benzoate Chroman Derivatives
Core Structure Chromen (unsaturated benzopyran) with pyrrole linkage Chroman (saturated benzopyran) with carbonyl-amino linkage
Substituents 2,2-Dimethyl, 4-(4-methylphenyl) on chromen; sodium benzoate 8-Bromo, 2-fluoro (or desfluoro), 4-(4-methylphenyl)
Solubility High (sodium salt) Moderate (free carboxylic acid)
Biological Activity Inferred RARα antagonism (structural analogy) Confirmed RARα antagonism via cell-based assays
Synthesis Efficiency Likely optimized (inferred from 's green chemistry modifications) Improved yields (79–84%) via modified, cost-effective routes

Key Findings :

  • The unsaturated chromen core in the target compound may increase planarity, enhancing receptor binding compared to saturated chroman analogs.
Pyrazole/Pyrrole-Based Sulfonamides ()

Key Compounds :

  • 4-(4-Bromo-3-(4-Bromophenyl)-1H-Pyrazol-1-yl)Benzenesulfonamide (16)
  • 4-(4-Bromo-3-(4-Chlorophenyl)-1H-Pyrazol-1-yl)Benzenesulfonamide (17)
Feature Target Sodium Benzoate Sulfonamides
Core Structure Pyrrole-chromen-benzoate Pyrazole-indole-sulfonamide
Substituents Sodium benzoate, dimethyl, 4-methylphenyl Bromo, chloro, methoxy; sulfonamide group
Solubility High (ionic sodium salt) Moderate (sulfonamide polarity)
Biological Activity Potential RARα antagonism Unspecified, but sulfonamides often exhibit antimicrobial or anti-inflammatory activity
Synthesis Yield Not reported 54–84% (multi-step synthesis)

Key Findings :

  • Pyrrole vs. pyrazole: The single nitrogen in pyrrole may reduce hydrogen-bonding capacity compared to pyrazole, affecting target interactions.
  • Sodium benzoate offers superior solubility over sulfonamides, critical for drug delivery.
Tetrahydropyrimidine Derivatives ()

Key Compounds :

  • Ethyl 4-(4-((2-Bromoethoxy)Carbonyl)Phenyl)-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate (5a–5z)
Feature Target Sodium Benzoate Tetrahydropyrimidines
Core Structure Chromen-pyrrole-benzoate Tetrahydropyrimidine-ethyl benzoate
Substituents Sodium benzoate, dimethyl, 4-methylphenyl Ethoxycarbonyl, substituted phenyl, bromoethoxy
Solubility High (ionic) Low (ester form)
Biological Activity Inferred RARα modulation Not reported; esters often prodrugs requiring hydrolysis
Synthesis Likely condensation/salt formation Thionyl chloride-mediated esterification

Key Findings :

  • The chromen-pyrrole system in the target may enable π-π stacking interactions, unlike the flexible tetrahydropyrimidine core.
  • Sodium benzoate’s ionic nature avoids the need for metabolic activation (unlike ester prodrugs).
Solubility and Stability
  • Sodium Benzoate (Target) : High aqueous solubility (critical for parenteral formulations).
  • Free Acids () : Require formulation adjustments (e.g., co-solvents) due to lower solubility.
  • Sulfonamides () : Moderate solubility via polar groups but less than ionic salts.

Biological Activity

Sodium;4-[5-[2,2-dimethyl-4-(4-methylphenyl)chromen-6-yl]-1H-pyrrol-2-yl]benzoate (commonly referred to as sodium chromenopyrrole benzoate) is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article discusses its biological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C29H24NNaO3C_{29}H_{24}NNaO_3, with a molecular weight of 457.5 g/mol. It consists of a chromene moiety linked to a pyrrole ring, which is further connected to a benzoate group, making it an interesting candidate for pharmacological studies. The sodium salt form enhances its solubility in biological systems, which is crucial for its bioactivity .

Biological Activities

1. Antioxidant Properties
The chromene structure is known for its antioxidant capabilities, which can help mitigate oxidative stress in cells. Antioxidants are vital in preventing cellular damage caused by free radicals, thus playing a role in various diseases including cancer and neurodegenerative disorders .

2. Anti-inflammatory Effects
Research indicates that compounds with similar structures often exhibit anti-inflammatory properties. These effects may be attributed to the modulation of inflammatory pathways, potentially making sodium chromenopyrrole benzoate useful in treating inflammatory diseases .

3. Anticancer Potential
Preliminary studies suggest that sodium chromenopyrrole benzoate may possess anticancer activities. Similar compounds have been shown to inhibit tumor growth and induce apoptosis in cancer cells, although specific studies on this compound are still needed .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntioxidantScavenging free radicals
Anti-inflammatoryModulating cytokine production
AnticancerInducing apoptosis and inhibiting cell proliferation

Case Study: Antioxidant Activity Evaluation

In a study evaluating the antioxidant activity of similar chromene derivatives, it was found that these compounds significantly reduced oxidative stress markers in vitro. The study utilized various assays to measure the ability of the compounds to scavenge free radicals and protect cellular components from damage .

Case Study: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory potential of related pyrrole compounds. Results indicated that these compounds could effectively reduce the levels of pro-inflammatory cytokines in cell culture models, suggesting that sodium chromenopyrrole benzoate may exhibit similar properties .

Synthetic Methods

The synthesis of sodium chromenopyrrole benzoate can be achieved through several methods, including:

  • Condensation Reactions: Combining chromene and pyrrole derivatives with benzoic acid.
  • Salt Formation: Neutralizing the resulting acid with sodium hydroxide or sodium carbonate to form the sodium salt.

These synthetic routes highlight the versatility of this compound for further modifications and functionalizations .

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